4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid
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Overview
Description
4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with phenyl and pyridinyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and pyridinyl groups in the oxazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: In industrial settings, the synthesis of oxazole derivatives, including this compound, can be achieved through continuous flow processes. This method offers advantages such as improved safety profiles and higher purity of the final product. For example, the use of manganese dioxide in a packed reactor allows for the efficient oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by the presence of the phenyl and pyridinyl groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.
Scientific Research Applications
4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Oxazole Derivatives: Compounds such as 2-phenyl-4,5-dihydro-1,3-oxazole and 2-(pyridin-4-yl)-4,5-dihydro-1,3-oxazole share structural similarities with 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid.
Isoxazole Derivatives: Isoxazole compounds, which have a similar ring structure but with a different arrangement of nitrogen and oxygen atoms.
Uniqueness: this compound is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The combination of phenyl and pyridinyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H10N2O3 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-phenyl-2-pyridin-4-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)13-12(10-4-2-1-3-5-10)17-14(20-13)11-6-8-16-9-7-11/h1-9H,(H,18,19) |
InChI Key |
GUMVAXBDOQEOLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
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